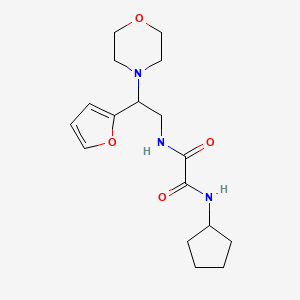

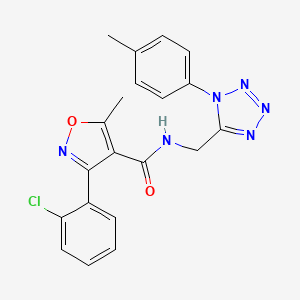

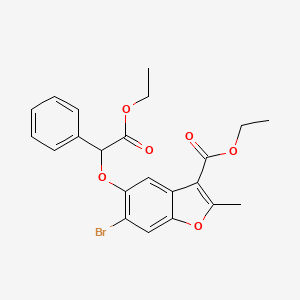

![molecular formula C10H14N2O4 B2476544 2-[2-(2-Nitrophenoxy)ethoxy]ethanamine CAS No. 144587-71-3](/img/structure/B2476544.png)

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-(2-Nitrophenoxy)ethoxy]ethanamine” is a chemical compound with the IUPAC name 2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-amine . It has a molecular weight of 314.34 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with the addition of 200mg of PGA copolymer (1.55 mol of glutamic acid 1eq.) suspended in 10mL of water . Then, 128.7mg (0.465mmol, 0.3 equivalents) of DMTMM is added to the chlorides and dissolved in 5mL of water . After 10 minutes, this compound (0.93mmol, 0.6 equivalents) is added . The pH is adjusted to 8 by adding some 1M NaHCO3 . The reaction is stirred overnight at room temperature . As all by-products are water-soluble, ultrafiltration (membrane thickness of 3.000Mw) or size exclusion chromatography with SephadexG25 is used . The product is obtained as a colorless amorphous solid after freeze-drying, with a yield of 80-90% .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22N2O6/c15-5-6-19-7-8-20-9-10-21-11-12-22-14-3-1-13 (2-4-14)16 (17)18/h1-4H,5-12,15H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is soluble in water, DMSO, DMF, and DCM .科学的研究の応用

Synthesis and Chemical Applications

- Novel Synthetic Routes : A novel synthetic route for a similar compound, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, has been developed. This route is significant for its convenience and economy, starting from 2-nitrochlorobenzene (Luo, Chen, Zhang, & Huang, 2008).

- Preparation Techniques : The preparation of 2-(p-Nitrophenoxy)ethylamine and its derivatives involves reactions with 2-aminoethanols and p-chloronitrobenzene (Knipe, Sridhar, & Lound-Keast, 1977).

Pharmacological Research

- Antimicrobial and Antidiabetic Studies : Green synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine showed inhibitory activities in vitro against bacterial growth and α-amylase, indicating potential antimicrobial and antidiabetic properties (S. G., D. K., S. P., & B. N., 2023).

Industrial and Agricultural Applications

- Agricultural Uses : 2-(p-Nitrophenoxy)-triethylamine and its analogues, synthesized from similar intermediates, were found to accelerate growth and improve the output of rice, demonstrating its agricultural applications (Rui, 2002).

Chemical Reaction Studies

- Smiles Rearrangement : The general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine was studied, providing insights into the reaction kinetics and mechanisms of such compounds (Knipe, Lound-Keast, & Sridhar, 1984).

Material Science

- Polyimide Development : Research on aromatic dinitro compounds containing oxyethylene units, like 1,2-bis(2)-(4-nitrophenoxy)ethoxy)ethane, contributed to the development of polyimides with good solubility and thermal stability (Feld, Ramalingam, & Harris, 1983).

Safety and Hazards

作用機序

Target of Action

It is known that the compound belongs to the class of protac linkers , which are designed to bind to specific proteins within a cell.

Mode of Action

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine, as a PROTAC linker, operates by connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific target protein. The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects would therefore be related to the loss of function of the degraded protein.

Result of Action

The molecular and cellular effects of this compound are the degradation of the target protein, leading to a loss of its function . The specific effects would depend on the role of the target protein in cellular processes.

特性

IUPAC Name |

2-[2-(2-nitrophenoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14/h1-4H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFCLRSMUZPEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144587-71-3 |

Source

|

| Record name | 2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

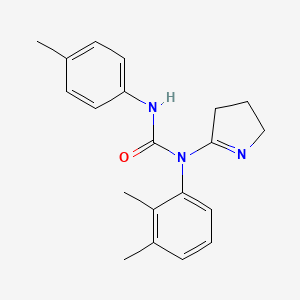

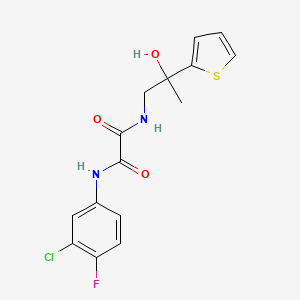

![6-Pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2476461.png)

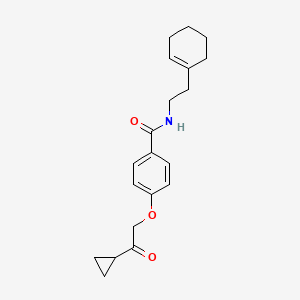

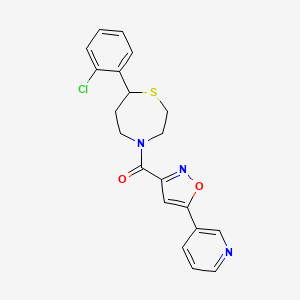

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B2476464.png)

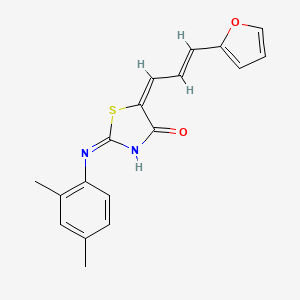

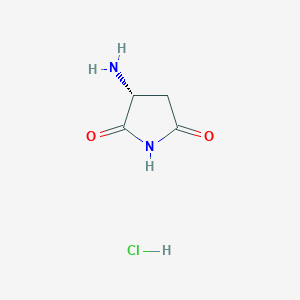

![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)

![Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2476479.png)